(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 334700-48-0
VCID: VC0041762
InChI: InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3/t9-,10-,11+,12+/m1/s1
SMILES: CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC
Molecular Formula: C₁₂H₁₇IO₅
Molecular Weight: 368.16

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

CAS No.: 334700-48-0

Cat. No.: VC0041762

Molecular Formula: C₁₂H₁₇IO₅

Molecular Weight: 368.16

* For research use only. Not for human or veterinary use.

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one - 334700-48-0

Specification

CAS No. 334700-48-0
Molecular Formula C₁₂H₁₇IO₅
Molecular Weight 368.16
IUPAC Name (2S,3S,4aR,8aR)-6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one
Standard InChI InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3/t9-,10-,11+,12+/m1/s1
SMILES CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator